molecular formula C8H15N B3097695 4-(Prop-2-en-1-yl)piperidine CAS No. 1314969-85-1

4-(Prop-2-en-1-yl)piperidine

Cat. No. B3097695
CAS RN: 1314969-85-1
M. Wt: 125.21 g/mol
InChI Key: VHEJLNYZSZWLBB-UHFFFAOYSA-N
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Description

“4-(Prop-2-en-1-yl)piperidine” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives are synthesized in various ways. For instance, they can be prepared from domino reactions of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . Another method involves the use of organophotocatalysis to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “4-(Prop-2-en-1-yl)piperidine” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The benzene and nitro-substituted benzene rings are almost coplanar and make a dihedral angle of 4.78 (8)° .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives have shown potential against various types of cancers . For instance, Piperine, a piperidine derivative, has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Antiviral and Anti-HIV Applications

Chalcone derivatives of piperidine have shown activity as antiviral and anti-HIV agents . This makes them a valuable resource in the development of new antiviral drugs.

Antimalarial Applications

Piperidine derivatives have also been used in the development of antimalarial drugs . Their unique chemical structure allows them to interact with the biological targets of the malaria parasite.

Antimicrobial and Antifungal Applications

Piperidine derivatives have displayed a wide range of biological activities, including antimicrobial and antifungal . This makes them a valuable resource in the fight against infectious diseases.

Anti-Inflammatory Applications

Piperidine derivatives have shown anti-inflammatory properties . They can be used to reduce inflammation and pain in conditions such as arthritis.

Antipsychotic Applications

Piperidine derivatives are being utilized in different ways as antipsychotic agents . They can help manage symptoms of mental disorders such as schizophrenia.

Mechanism of Action

Target of Action

4-(Prop-2-en-1-yl)piperidine, a derivative of piperidine, has been found to exhibit significant anticancer potential . The primary targets of this compound are cancer cells, specifically those involved in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions result in changes that inhibit cell migration and help in cell cycle arrest, thereby reducing the survivability of cancer cells .

Biochemical Pathways

The affected biochemical pathways include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The downstream effects of these pathways include the release of ROS, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Result of Action

The molecular and cellular effects of 4-(Prop-2-en-1-yl)piperidine’s action include the inhibition of cell migration, cell cycle arrest, and a decrease in the survivability of cancer cells . Additionally, it can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Future Directions

Piperidine derivatives, including “4-(Prop-2-en-1-yl)piperidine”, have significant potential in the field of drug discovery due to their diverse biological activities. Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their medical applications .

properties

IUPAC Name

4-prop-2-enylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEJLNYZSZWLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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